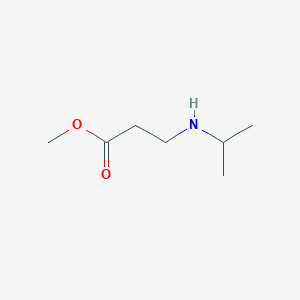

Methyl 3-(isopropylamino)propanoate

Description

Overview of β-Amino Propanoate Esters in Synthetic Chemistry

β-Amino propanoate esters are valuable intermediates in synthetic chemistry. researchgate.net They serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and various heterocyclic compounds. researchgate.nethilarispublisher.com The presence of both an amino group and an ester group allows for a wide range of chemical transformations.

The general structure of a β-amino propanoate ester makes it a key component in the synthesis of β-lactams, an important class of antibiotics. They are also used in the preparation of peptides containing β-amino acid residues, which can have enhanced stability and interesting pharmacological properties compared to natural peptides. researchgate.net The conjugate addition of amines to α,β-unsaturated esters (a Michael addition) is a common and efficient method for preparing these compounds. organic-chemistry.org

Rationale for Academic Investigation of Methyl 3-(isopropylamino)propanoate

While extensive research specifically targeting this compound is not widely published, its academic investigation is warranted due to its position as a simple yet representative member of the β-amino propanoate ester family. The study of such fundamental structures can provide valuable insights into the chemical and physical properties that govern the behavior of this class of compounds.

The isopropyl group attached to the nitrogen atom provides a moderate level of steric hindrance, which can influence the compound's reactivity and physical properties. Understanding these effects is crucial for designing more complex molecules with desired characteristics. Furthermore, as a simple β-amino ester, this compound can serve as a model compound for developing and optimizing new synthetic methodologies for this important class of molecules. Its potential utility as a building block in the synthesis of larger, more complex molecules for pharmaceutical or materials science applications is a key driver for its academic investigation.

Historical Context of β-Amino Ester Synthesis and Applications

The synthesis of β-amino acids and their esters has been a topic of interest for over a century. One of the classical methods for their preparation is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia (B1221849). A significant breakthrough in the synthesis of β-amino esters was the development of the conjugate addition of amines to α,β-unsaturated carbonyl compounds, a reaction known as the aza-Michael addition. organic-chemistry.orgnih.gov

In recent decades, there has been a surge in the development of asymmetric methods for the synthesis of enantiomerically pure β-amino esters, driven by the demand for chiral building blocks in the pharmaceutical industry. rsc.org These methods include the use of chiral auxiliaries, chiral catalysts (both metal-based and organocatalysts), and enzymatic resolutions. rsc.orgmdpi.com For example, lipase-catalyzed hydrolysis has been shown to be an effective method for resolving racemic β-amino carboxylic esters. mdpi.com The development of these sophisticated synthetic routes has greatly expanded the accessibility and application of β-amino esters in various fields of research and development. nih.gov

Properties of this compound

| Property | Value |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.2 g/mol |

| CAS Number | 42313-51-9 |

Data sourced from ChemicalBook chemicalbook.com and Santa Cruz Biotechnology. scbt.com

General Synthetic Approaches for β-Amino Esters

| Synthetic Method | Description |

| Aza-Michael Addition | The conjugate addition of an amine to an α,β-unsaturated ester. This is a widely used and versatile method. organic-chemistry.orgnih.gov |

| Enzymatic Resolution | The use of enzymes, such as lipases, to selectively hydrolyze one enantiomer of a racemic mixture of β-amino esters, allowing for the separation of the two enantiomers. mdpi.com |

| Catalytic Asymmetric Hydrogenation | The hydrogenation of β-enamino esters using chiral metal catalysts to produce enantiomerically enriched β-amino esters. hilarispublisher.com |

| Mannich Reaction | A three-component condensation reaction involving an aldehyde, an amine, and a compound with an acidic proton (like a ketone or ester enolate) to form a β-amino carbonyl compound. organic-chemistry.org |

| C-H Insertion | Rhodium(II) prolinate-catalyzed intermolecular C-H insertion between methyl aryldiazoacetates and a protected methylamine (B109427) to form β-amino esters. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(propan-2-ylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(2)8-5-4-7(9)10-3/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMLINZNKOVCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42313-51-9 | |

| Record name | methyl 3-[(propan-2-yl)amino]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving Methyl 3 Isopropylamino Propanoate

Nucleophilic Reactivity and Electrophilic Interactions

The chemical behavior of Methyl 3-(isopropylamino)propanoate is characterized by the interplay of its nucleophilic amine and electrophilic ester moieties.

Role of the Amine Moiety in Nucleophilic Attack

The secondary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophilicity allows it to participate in a variety of chemical reactions by attacking electron-deficient centers. The reactivity of the amine is influenced by steric hindrance from the isopropyl group and the electronic effects of the rest of the molecule.

The basicity of the amine allows it to react with acids to form ammonium (B1175870) salts. ncert.nic.in Furthermore, its nucleophilic character enables it to engage in reactions such as alkylation and acylation. ncert.nic.in The lone pair of electrons on the nitrogen can attack electrophiles, leading to the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds.

Reactivity of the Ester Carbonyl Group

The ester carbonyl group in this compound features a polarized carbon-oxygen double bond, where the carbon atom is electron-deficient and thus electrophilic. This electrophilic character makes the carbonyl carbon a prime target for attack by nucleophiles. The reactivity of the carbonyl group is a central aspect of many of the chemical transformations that this compound undergoes.

Addition and Substitution Reaction Pathways

This compound is commonly synthesized via a conjugate addition reaction and can undergo further substitution reactions at its carbonyl center.

α,β-Unsaturated Ester Addition Mechanisms

The synthesis of this compound is typically achieved through the aza-Michael addition of isopropylamine (B41738) to methyl acrylate (B77674). researchgate.netnih.gov This reaction is a classic example of a conjugate addition to an α,β-unsaturated carbonyl compound.

Table 1: General Conditions for Aza-Michael Addition of Amines to Acrylates (Note: This table presents typical conditions and yields for analogous reactions and is intended for illustrative purposes.)

| Amine | Acrylate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzylamine | Methyl Acrylate | DBU | None | rt | 41 | mdpi.com |

| Benzylamine | Methyl Methacrylate (B99206) | None | None | 130 | 25 | mdpi.com |

| Morpholine | Methyl Acrylate | None | Methanol (B129727) | 45 | - | researchgate.net |

Nucleophilic Substitution at the Carbonyl Center

The ester functionality of this compound can undergo nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the methoxy (B1213986) group. A common example of this is aminolysis, the reaction with an amine to form an amide. masterorganicchemistry.comlibretexts.orgnih.gov

This reaction is typically carried out by heating the ester with an amine. masterorganicchemistry.comresearchgate.net The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the methoxide (B1231860) leaving group and the formation of a new amide bond. masterorganicchemistry.comrsc.org The reaction can be catalyzed by acids or bases. libretexts.org

Table 2: Illustrative Conditions for Amide Formation from Esters (Note: This table provides general conditions for the aminolysis of esters and is for illustrative purposes.)

| Ester | Amine | Conditions | Product | Reference |

| Phenyl Ester | Benzylamine | 20 mol% 6-chloro-2-pyridone, C6D6, 40°C | Amide | nih.gov |

| Methyl Ester | Ammonia (B1221849) | Heat | Primary Amide | masterorganicchemistry.com |

| Ethyl Ester | Secondary Amine | Heat | Tertiary Amide | masterorganicchemistry.com |

Hydrolytic Degradation Mechanisms of the Ester Moiety

The ester group in this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water to form the corresponding carboxylic acid (N-isopropyl-β-alanine) and methanol. This degradation can occur under both acidic and basic conditions. researchgate.netepa.gov

Under acidic conditions , the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol lead to the formation of the carboxylic acid. libretexts.org

Under basic conditions , a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion as a leaving group to form the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid to form a carboxylate salt and methanol. libretexts.orgepa.gov

Table 3: Factors Influencing Ester Hydrolysis (Note: This table outlines general factors affecting the rate of ester hydrolysis.)

| Factor | Effect on Hydrolysis Rate |

| pH | Generally faster at high and low pH compared to neutral pH. |

| Temperature | Increased temperature generally increases the rate of hydrolysis. |

| Catalysts | Acids, bases, and certain enzymes can significantly accelerate hydrolysis. |

| Steric Hindrance | Increased steric hindrance around the carbonyl group can decrease the rate of hydrolysis. |

| Electronic Effects | Electron-withdrawing groups near the carbonyl can increase the rate of hydrolysis. |

Oxidation and Reduction Chemistry of the Compound

The presence of both an ester and a secondary amine allows for distinct oxidation and reduction reactions, which can often be controlled to target one functional group selectively.

The ester functional group in this compound can be reduced to a primary alcohol, yielding 3-(isopropylamino)propan-1-ol. This transformation requires a potent reducing agent.

Strong Reducing Agents : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing esters to primary alcohols. organic-chemistry.org

Chemoselective Methods : While sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce esters, its reactivity can be enhanced. lgcstandards.com For instance, activating the carboxylic acid group (if the ester were first hydrolyzed) can allow for reduction by NaBH₄. semanticscholar.org Research on the reduction of methyl propanoate has also shown success using sodium metal in a suitable solvent. acs.orgnih.gov A system of cobalt(II) chloride and diisopropylamine (B44863) with NaBH₄ has also demonstrated excellent results in the chemoselective reduction of various carboxylic esters to their corresponding alcohols. lgcstandards.com

Table 3: Reagents for Selective Ester Reduction

| Reagent/System | Product | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 3-(isopropylamino)propan-1-ol | Powerful, non-selective reducing agent. organic-chemistry.org |

| Sodium borohydride (NaBH₄) | No reaction (typically) | Generally requires activation of the ester/acid. lgcstandards.comsemanticscholar.org |

| Sodium metal | 3-(isopropylamino)propan-1-ol | Has been shown to be effective for methyl propanoate. acs.orgnih.gov |

The secondary amine group is susceptible to oxidation. The electrochemical oxidation of secondary amines can lead to the formation of a primary ammonium ion as the product. The mechanism of aliphatic amine oxidation often begins with the formation of a radical cation, which can then deprotonate to yield a radical at the α-carbon. A subsequent oxidation step can produce an iminium cation. The specific products would depend on the oxidizing agent used and the reaction conditions. For example, atmospheric oxidation initiated by OH radicals on similar compounds involves H-abstraction, primarily from the carbon atom adjacent to the nitrogen.

Mechanistic Insights into Derivative Formation (e.g., Ketenimine formation)

The formation of a ketenimine (a compound containing a C=C=N functional group) from a saturated β-amino ester like this compound is not a commonly documented transformation in chemical literature. The synthesis of ketenimines typically involves other precursors and specific reaction pathways, such as the photochemical rearrangement of isoxazoles.

However, β-amino esters are valuable precursors for other important derivatives. Two notable transformations for this class of compounds include:

Cyclization to form β-Lactams : Intramolecular cyclization of β-amino ester enolates can lead to the formation of β-lactams, which are core structures in many antibiotic drugs. This reaction often involves the formation of an ester enolate using a strong base, followed by an intramolecular nucleophilic attack on an imine or a related group.

Polymerization : β-amino esters can serve as monomers for the synthesis of poly(β-amino ester)s (PBAEs). These polymers are often biodegradable due to the hydrolyzable ester linkages and are investigated for applications such as gene delivery. The synthesis typically involves the conjugate addition of a primary or secondary amine to a diacrylate monomer.

Computational Chemistry and Theoretical Investigations of Methyl 3 Isopropylamino Propanoate

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern chemistry, offering detailed insights into the electronic properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is particularly effective for calculating the ground state geometry, which is the lowest energy, most stable three-dimensional arrangement of atoms in a molecule. By optimizing the geometry, DFT can predict bond lengths, bond angles, and dihedral angles. While specific DFT studies focused solely on Methyl 3-(isopropylamino)propanoate are not extensively documented in publicly available literature, the methodology is standard. Such a study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to find the optimized structure that corresponds to a minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com For this compound, an FMO analysis would identify these orbitals, mapping their spatial distribution to predict how the molecule would interact in different types of reactions, such as cycloadditions or nucleophilic/electrophilic attacks. numberanalytics.comslideshare.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Significance for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Regions with high HOMO density are susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap suggests the molecule is more easily excited and therefore more reactive. numberanalytics.com |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de An MEP map displays the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate different charge regions. uni-muenchen.de Typically, red indicates regions of negative potential (electron-rich), which are attractive to electrophiles, while blue indicates regions of positive potential (electron-poor), which are attractive to nucleophiles. Green and yellow represent areas of neutral potential. uni-muenchen.de For this compound, an MEP analysis would highlight the electron-rich oxygen atoms of the ester group and the nitrogen atom of the amino group as likely sites for electrophilic attack or hydrogen bonding. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. patsnap.commdpi.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior. mdpi.com For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, these simulations can model intermolecular interactions with solvent molecules or other species, which is crucial for understanding its behavior in solution and its potential to interact with biological targets. mdpi.com

Modeling of Reaction Transition States and Pathways

Understanding how a chemical reaction occurs requires identifying the transition state—the highest energy point along the reaction coordinate. Computational modeling is a powerful method for locating these transient structures and mapping the entire reaction pathway.

By calculating the energies of the reactants, transition state, and products, it is possible to determine the activation energy (Ea) for a reaction. The activation energy is the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. A lower activation energy corresponds to a faster reaction. Theoretical methods like DFT can be employed to calculate these energies. For instance, the decomposition of esters like ethyl propanoate has been studied computationally to find that the lowest energy pathway proceeds through a six-membered ring transition state. capes.gov.br A similar approach for this compound could elucidate its thermal stability and decomposition pathways, providing critical data for synthetic applications.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Solvent Effects on Reaction Mechanisms

Theoretical studies on compounds structurally similar to this compound, such as β-amino acids and their esters, have demonstrated the profound impact of the solvent on reaction mechanisms and conformational stability. Computational models, including the Polarizable Continuum Model (PCM), are employed to simulate the solvent environment and predict its influence.

Research on β-amino acids indicates that solvation generally stabilizes various conformations relative to the gas phase. scirp.org This stabilization arises from the interactions between the solute and solvent molecules, which can alter the energy landscape of a reaction. For instance, in reactions involving zwitterionic or polar transition states, polar solvents are expected to lower the activation energy, thereby accelerating the reaction rate. Conversely, non-polar solvents might favor reaction pathways that proceed through less polar transition states.

Intramolecular hydrogen bonding, a key feature in molecules like this compound, is also significantly affected by the solvent. In the gas phase or in non-polar solvents, intramolecular hydrogen bonds between the amino group and the ester carbonyl are more likely to be stable. However, in polar, protic solvents, the solvent molecules can compete for hydrogen bonding sites, potentially disrupting the intramolecular bonds and favoring intermolecular interactions with the solvent. scirp.orgnih.gov This can lead to a shift in the dominant reaction mechanism. For example, a reaction that proceeds via a concerted mechanism involving an intramolecularly hydrogen-bonded species in a non-polar solvent might switch to a stepwise mechanism in a polar solvent due to the stabilization of charged intermediates.

A theoretical investigation into the aminolysis of a β-hydroxy-α,β-unsaturated ester highlighted the role of the solvent in determining the most favorable reaction pathway. nih.gov By performing calculations in both the gas phase and in a non-polar solvent (heptane), researchers found that the solvent can influence the relative energies of different transition states, thereby altering the preferred mechanism. nih.gov While this study was not on this compound itself, the principles are transferable.

Structure-Reactivity Relationship Studies (Theoretical Framework)

The structure of this compound inherently dictates its reactivity. Theoretical frameworks such as the Frontier Molecular Orbital (FMO) theory and quantitative structure-activity relationship (QSAR) models can be applied to understand and predict its chemical behavior.

The reactivity of the ester group is influenced by the electronic effects of the isopropylamino group. The nitrogen atom's lone pair of electrons can be partially delocalized, affecting the electrophilicity of the carbonyl carbon. The isopropyl group, being an electron-donating group, can further modulate this effect. Computational studies on similar aliphatic amino esters help in quantifying these electronic effects and their impact on reactivity. scirp.org

Theoretical models can also predict how structural modifications would alter reactivity. For example, the substitution pattern on the nitrogen atom can influence the steric hindrance around the reaction center, affecting the rate of nucleophilic attack at the carbonyl carbon. Studies on the aminolysis of esters have shown that both the basicity and the steric bulk of the amine play a crucial role in the reaction kinetics. acs.org

The Yukawa-Tsuno equation, an empirical relationship used to describe substituent effects in aromatic systems, provides a conceptual framework for understanding how electronic demand at a reaction center is met by substituents. researchgate.net While not directly applicable to this aliphatic system in its original form, the underlying principles of dissecting resonance and inductive effects are relevant for developing a theoretical understanding of the structure-reactivity relationship in this compound.

Theoretical Studies on Molecular Association and Clustering

Theoretical investigations into β-enamino esters and poly(β-amino esters), which share structural motifs with this compound, have shed light on the phenomena of molecular association and clustering. mdpi.comacs.org These studies reveal that hydrogen bonding is a primary driver for the formation of larger molecular assemblies.

In the case of this compound, both intermolecular and intramolecular hydrogen bonds can play a role. The N-H proton of the secondary amine can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen lone pair can act as hydrogen bond acceptors. Computational simulations can predict the geometries and energies of dimers, trimers, and larger clusters of this molecule.

Theoretical calculations have shown that in some β-enamino esters, strong inter- and intramolecular hydrogen bonds lead to the formation of extensive through-space conjugation, which can result in unique photophysical properties. mdpi.com While this compound lacks the extended π-system of these specific examples, the principle of hydrogen bond-driven clustering remains pertinent. These clusters can exhibit different chemical and physical properties compared to the isolated molecules.

Furthermore, the nature of the solvent is expected to have a significant impact on molecular association. In non-polar solvents, intermolecular hydrogen bonding would be a strong driving force for clustering. In polar solvents, as mentioned earlier, solvent-solute interactions would compete with solute-solute interactions, potentially leading to smaller clusters or even favoring the solvated monomeric form. scirp.org

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map of methyl 3-(isopropylamino)propanoate can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl ester, the ethyl chain, and the isopropyl group. The chemical shift (δ) of these signals is influenced by the electronegativity of adjacent atoms, with protons closer to oxygen or nitrogen atoms appearing further downfield. Spin-spin coupling between non-equivalent neighboring protons results in characteristic splitting patterns, which can be predicted by the n+1 rule. For instance, the methylene (B1212753) protons (-CH₂-) adjacent to the other methylene group would appear as a triplet.

The ¹³C NMR spectrum , which is typically proton-decoupled, displays a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the ester group is characteristically found at a low field (around 170-175 ppm), while the carbons of the alkyl groups appear at a higher field. vaia.com

While specific spectral data for this compound is not widely published, data from its close structural analog, butyl 3-(isopropylamino)propanoate, can provide valuable predictive insights. rsc.org The primary difference would be the substitution of the butyl ester signals with a singlet for the methyl ester group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data extrapolated from known spectra of analogous compounds like methyl propanoate and butyl 3-(isopropylamino)propanoate. rsc.orgdocbrown.info

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Isopropyl -CH(CH₃)₂ | ~ 2.8 - 3.0 | Septet | ~ 48 - 50 |

| Isopropyl -CH(CH ₃)₂ | ~ 1.0 - 1.1 | Doublet | ~ 22 - 24 |

| -NH - | Variable | Broad Singlet | N/A |

| -NH-C H₂- | ~ 2.7 - 2.9 | Triplet | ~ 45 - 47 |

| -CH₂-C H₂-CO- | ~ 2.4 - 2.6 | Triplet | ~ 35 - 37 |

| -CO-O-C H₃ | ~ 3.6 - 3.7 | Singlet | ~ 51 - 52 |

| -C O-O-CH₃ | N/A | N/A | ~ 173 - 174 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, cross-peaks would be expected between the isopropyl methine proton and the isopropyl methyl protons, and between the two adjacent methylene groups of the propanoate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. utsunomiya-u.ac.jp It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For example, the singlet at ~3.65 ppm would show a cross-peak to the carbon signal at ~51.5 ppm, confirming their assignment as the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. utsunomiya-u.ac.jp This is particularly useful for connecting different parts of the molecule. Key HMBC correlations would include the coupling from the methyl ester protons to the carbonyl carbon and from the methylene protons adjacent to the nitrogen to the isopropyl methine carbon.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton (¹H) | Correlated Nucleus | Inferred Connectivity |

| COSY | -N-CH₂-CH ₂- | -N-CH ₂-CH₂- | Propanoate ethyl chain |

| COSY | -CH (CH₃)₂ | -CH(C H₃)₂ | Isopropyl group |

| HSQC | -CO-O-CH ₃ | -CO-O-C H₃ | Methyl ester group |

| HSQC | -N-CH ₂- | -N-C H₂- | Methylene adjacent to N |

| HMBC | -CO-O-CH ₃ | C =O | Methyl ester to Carbonyl |

| HMBC | -N-CH₂-CH ₂- | C =O | Propanoate chain to Carbonyl |

| HMBC | -N-CH ₂- | C H(CH₃)₂ | Methylene to Isopropyl CH |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present and the molecule's conformation.

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹. docbrown.info

C-O Stretch: The C-O stretching vibrations of the ester group typically appear as two distinct bands in the 1300-1000 cm⁻¹ region. researchgate.net

N-H Stretch: A moderate absorption for the secondary amine N-H stretch is expected around 3300-3350 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the aliphatic amine will likely be found in the 1250-1020 cm⁻¹ range.

C-H Stretch: Absorptions corresponding to sp³ C-H stretching from the alkyl groups will be present in the 2850-3000 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, the less polar C-C and C-H bonds of the alkyl framework often produce stronger signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound Data based on known values for esters and aliphatic amines. rsc.orgdocbrown.inforesearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3350 | Medium |

| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Strong |

| C=O Stretch | Ester | 1735 - 1750 | Strong, Sharp |

| C-H Bend | Methylene & Methyl | 1360 - 1470 | Medium |

| C-O-C Stretch | Ester | 1170 - 1250 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (C₇H₁₅NO₂), the exact mass is 145.1103 g/mol . guidechem.com

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo various fragmentation reactions. The resulting charged fragments are detected, producing a mass spectrum.

The fragmentation of this compound is expected to be directed by the nitrogen atom and the ester functional group.

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For this molecule, this would involve the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable iminium ion, resulting in a prominent peak at m/z 130.

Ester Fragmentation: Cleavage of the bond between the carbonyl carbon and the oxygen of the methoxy (B1213986) group can lead to the loss of a methoxy radical (•OCH₃), giving a fragment at m/z 114. Another common ester fragmentation is the formation of a methoxycarbonyl ion [COOCH₃]⁺ at m/z 59. docbrown.info

Loss of the Isopropyl Group: Cleavage of the N-C bond can lead to the loss of the entire isopropyl group, potentially leading to fragments around m/z 102.

Analysis of the fragmentation pattern of the related butyl 3-(isopropylamino)propanoate shows a base peak at m/z 86, corresponding to an iminium ion formed via cleavage, which supports the importance of fragmentation directed by the amine group. rsc.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 145 | [C₇H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 130 | [M - CH₃]⁺ | α-cleavage at isopropyl group |

| 114 | [M - OCH₃]⁺ | Cleavage of ester C-O bond |

| 86 | [CH(CH₃)NHCH₂CH₂]⁺ | Cleavage and rearrangement |

| 72 | [CH(CH₃)NHCH₃]⁺ | Cleavage of propanoate chain |

| 59 | [COOCH₃]⁺ | Ester fragmentation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound (C₇H₁₅NO₂), HRMS analysis, often using a technique like electrospray ionization (ESI), would focus on detecting the protonated molecule, [M+H]⁺. The high accuracy of the measurement provides strong evidence for the compound's identity. st-andrews.ac.uk The ability to distinguish between ions with very similar masses, such as [C₃H₆O]⁺ (m/z 58.0417) and [¹³C¹²C₂H₅O]⁺ (m/z 58.0373), showcases the resolving power of this technique. docbrown.info

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | [C₇H₁₆NO₂]⁺ | 146.1176 |

This table presents theoretical values. Actual experimental values would be compared against these to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds. jmchemsci.com In the analysis of this compound, the sample is first vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. nih.gov

The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. The parent molecular ion peak ([M]⁺) would be expected at an m/z of 145. chemicalbook.com Key fragmentation pathways for this molecule would likely involve the loss of the methoxy group (-OCH₃), the ethyl carboxylate group (-CH₂COOCH₃), or cleavage alpha to the nitrogen atom. The interpretation of this fragmentation is crucial for structural confirmation. docbrown.info

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z | Predicted Fragment Ion | Fragment Structure |

|---|---|---|

| 145 | Molecular Ion | [C₇H₁₅NO₂]⁺ |

| 130 | Loss of methyl group | [C₆H₁₂NO₂]⁺ |

| 114 | Loss of methoxy group | [C₆H₁₃NO]⁺ |

| 86 | Cleavage at C-C bond alpha to nitrogen | [C₅H₁₂N]⁺ |

This table is based on predictable fragmentation patterns for amino acid esters.

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, by-products, or degradation products.

Gas Chromatography (GC) is highly effective for analyzing volatile compounds. sigmaaldrich.com A GC method for this ester would involve selecting an appropriate capillary column (e.g., a polar or non-polar column) and optimizing temperature programming to achieve baseline separation of the main compound from any impurities. google.com The internal standard method can be employed for accurate quantification. google.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 or C8 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector (if the molecule has a chromophore) or, more universally, a mass spectrometer (LC-MS). bldpharm.combldpharm.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, bond lengths, bond angles, and conformational details. However, a review of the available scientific literature indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, a definitive analysis of its solid-state conformation is not currently possible.

Crystal Packing and Intermolecular Hydrogen Bonding Analysis

As the crystal structure for this compound is not available, an analysis of its crystal packing and intermolecular hydrogen bonding network cannot be performed. If a structure were determined, analysis would focus on identifying hydrogen bonds, such as those potentially forming between the secondary amine (N-H donor) and the carbonyl or ester oxygens (acceptors) of adjacent molecules. nih.gov These interactions would be critical in defining the supramolecular architecture of the compound in the solid state.

Applications of Methyl 3 Isopropylamino Propanoate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Organic Molecule Construction

The dual functionality of methyl 3-(isopropylamino)propanoate positions it as a valuable intermediate for synthesizing more elaborate molecular architectures.

The presence of a secondary amine allows this compound to serve as a foundational piece for constructing larger, amine-containing molecular frameworks. The nucleophilic nitrogen atom can readily participate in a variety of bond-forming reactions. For instance, it can undergo acylation with carboxylic acids or their derivatives to form stable amide bonds. This strategy is fundamental in the assembly of peptide-like structures and other complex natural and synthetic products. While direct examples for this specific molecule are proprietary, the general principle is well-established for related β-amino esters, which are used to create complex amides and valine derivatives. nih.gov The isopropyl group on the nitrogen atom provides specific steric bulk and electronic properties that can influence the conformation and reactivity of the final molecular scaffold.

The methyl ester group of this compound is not merely a passive component; it can be chemically modified, most commonly through transesterification. By reacting the compound with a different alcohol (e.g., ethanol, butanol) under acidic or basic catalysis, the methyl group can be exchanged for a different alkyl chain. researchgate.net This process allows for the synthesis of a library of related ester derivatives from a single precursor. guidechem.com For example, the corresponding ethyl ester, 3-isopropylamino-propionic acid ethyl ester, is a known derivative. guidechem.com This derivatization is a crucial tool for fine-tuning the physicochemical properties of a molecule, such as its solubility, volatility, and reactivity in subsequent synthetic steps.

Utility in Carbon-Nitrogen Bond-Forming Reactions

Carbon-nitrogen (C-N) bond formation is a cornerstone of organic synthesis, essential for creating pharmaceuticals, agrochemicals, and materials. This compound is an effective reagent in this context due to its reactive secondary amine. It can act as a nucleophile in reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to produce tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex secondary or tertiary amines.

These reactions leverage the nitrogen atom to forge new C-N bonds, incorporating the entire isopropylamino-propanoate structure into a larger target molecule.

Precursor in Polymer Chemistry and Material Science

The utility of this compound extends into material science, where it is categorized as a material building block for polymer science. bldpharm.combldpharm.com Its structure is ideal for creating functional monomers that can be polymerized to produce materials with tailored properties.

A key application in this area is the synthesis of novel acrylamide (B121943) monomers. By reacting the secondary amine of this compound with an activated acrylic acid derivative, such as acryloyl chloride, a new monomer is formed: N-acryloyl-N-isopropyl-β-alanine methyl ester. This monomer combines a polymerizable acrylamide group with the pendant isopropylamino-propanoate functional group. This pendant group can impart specific characteristics, such as hydrophilicity, pH-responsiveness, or a site for post-polymerization modification, to the final polymer.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a sophisticated technique that allows for the synthesis of polymers with precisely controlled molecular weights, low polydispersity (PDI), and complex architectures (e.g., block copolymers). sigmaaldrich.com The acrylamide monomers derived from this compound are excellent candidates for this type of controlled polymerization.

The RAFT process involves a conventional radical polymerization in the presence of a specific chain transfer agent (RAFT agent), often a trithiocarbonate (B1256668) or dithiobenzoate. sigmaaldrich.comnih.gov The polymerization of functional monomers, such as the one described above, using RAFT methods can lead to well-defined "smart" polymers. Research has demonstrated that RAFT polymerization of monomers like methyl methacrylate (B99206) can yield polymers with narrow polydispersities (PDI values between 1.1 and 1.5) and high molecular weights, which is a hallmark of a controlled process. nih.gov Applying this technique to monomers derived from this compound would allow for the creation of advanced materials with predictable structures and functionalities, suitable for applications in drug delivery, nanotechnology, and surface modification. nsf.gov

Chiral Building Block in Enantioselective Synthesis

The utility of a molecule as a chiral building block in enantioselective synthesis hinges on its ability to introduce a specific stereochemical orientation into a target molecule. This is often achieved through the use of a chiral auxiliary, a stereochemically pure compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

Detailed research into the application of this compound specifically as a chiral building block in enantioselective synthesis is not extensively documented in readily available scientific literature. While the molecular structure contains a secondary amine and a methyl ester, which are functionalities that can be involved in stereoselective transformations, there is a lack of specific studies demonstrating its use to introduce chirality. For a compound to be an effective chiral building block in this context, it would typically be resolved into its individual enantiomers, (R)-Methyl 3-(isopropylamino)propanoate and (S)-Methyl 3-(isopropylamino)propanoate. These enantiomerically pure forms could then theoretically be used to synthesize more complex chiral molecules. However, the absence of published research in this specific area suggests that other, more established chiral auxiliaries and building blocks are more commonly employed by synthetic chemists.

Applications in Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis is a classical and still widely used method for the chemical synthesis of peptides. This approach involves the stepwise addition of amino acids to a growing peptide chain in a homogenous solution. Key to this process are coupling reagents that facilitate the formation of the amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another, as well as protecting groups to prevent unwanted side reactions.

The role of this compound in solution-phase peptide synthesis methodologies is not well-established in the scientific literature. Generally, the building blocks for peptide synthesis are N-protected amino acids. While this compound is an amino acid ester, it is not a standard proteinogenic or non-proteinogenic amino acid typically incorporated into peptide chains. Its structure, featuring an isopropyl group on the amine, would classify it as an N-substituted β-amino acid ester.

Research on Structural Derivatives and Analogues of Methyl 3 Isopropylamino Propanoate

Systematic Variation of Ester and Amine Substituents

The systematic variation of the ester and amine groups of methyl 3-(isopropylamino)propanoate has been a key strategy in the exploration of its chemical space. These modifications influence the compound's physicochemical properties, such as lipophilicity, steric hindrance, and basicity, which in turn can modulate its reactivity and biological activity.

Alkyl Chain Length Modifications (e.g., Methyl, Ethyl, Propyl, Butyl analogues)

One fundamental approach to modifying the core structure involves altering the length of the alkyl chain on the ester group. This includes the synthesis of ethyl, propyl, and butyl analogues. For instance, ethyl 3-(isopropylamino)propanoate can be synthesized, and its properties compared with the methyl parent compound. Similarly, propyl propanoate wikipedia.orgchemicalbook.comnih.gov and butyl propanoate nih.govwikipedia.orgnj.gov are known compounds, and their corresponding 3-(isopropylamino) derivatives are logical targets for synthesis to study the effect of the ester alkyl chain length.

The synthesis of these analogues typically follows established methods of esterification or Michael addition. For example, the reaction of isopropylamine (B41738) with the corresponding alkyl acrylate (B77674) (methyl, ethyl, propyl, or butyl acrylate) provides a direct route to these compounds. The synthesis of methyl 3-(methylamino)propanoate has been documented, involving the deprotection of a benzyl-protected amine precursor. chemicalbook.comnih.gov

These modifications to the alkyl chain length of the ester can impact the compound's properties. Generally, increasing the alkyl chain length leads to increased lipophilicity, which can affect solubility and transport properties. The reactivity of the ester group towards hydrolysis or other nucleophilic attacks may also be subtly influenced by the size of the alkyl group.

Branched and Cyclic Amine Analogues

In addition to linear alkyl chains, research has extended to the synthesis of analogues with branched and cyclic amine substituents. A notable example is methyl 3-(tert-butylamino)propanoate, which introduces a bulky tert-butyl group on the nitrogen atom. chemicalbook.comscbt.comnih.gov This modification significantly increases steric hindrance around the nitrogen, which can influence the compound's basicity and its ability to participate in intermolecular interactions.

The synthesis of methyl 3-(tert-butylamino)propanoate can be achieved by reacting tert-butylamine (B42293) with methyl acrylate. chemicalbook.com This reaction highlights the general applicability of the Michael addition for generating a variety of β-amino esters.

Furthermore, the exploration of cyclic amine analogues, such as methyl 3-(cyclohexylamino)propanoate, introduces conformational rigidity to the amine substituent. chemsrc.comscbt.comnih.gov The cyclohexyl group, with its defined chair and boat conformations, can impart specific spatial arrangements that may be crucial for binding to biological targets. The synthesis of such compounds can also be accomplished through the Michael addition of cyclohexylamine (B46788) to methyl acrylate.

Synthesis and Characterization of Substituted Aromatic Analogues (e.g., phenylpropanoate derivatives)

The introduction of aromatic rings into the structure of this compound opens up a vast area of chemical diversity. Phenylpropanoate derivatives, in particular, have been a subject of interest. These analogues can be synthesized to explore the effects of aromatic substitution on the molecule's properties and potential applications.

The synthesis of methyl 3-phenylpropanoate itself can be achieved through the esterification of 3-phenylpropionic acid with methanol (B129727). prepchem.comebi.ac.uk This compound serves as a basic scaffold for further modification. For example, the introduction of an isopropylamino group at various positions on the phenyl ring or the propanoate backbone would lead to a range of aromatic analogues. One such example is 3-phenylpropyl propionate, which is prepared by the esterification of phenylpropyl alcohol with propionic acid. chemicalbook.com

The characterization of these aromatic analogues involves standard spectroscopic techniques such as NMR and IR spectroscopy to confirm their structures. prepchem.com The presence of the aromatic ring introduces new considerations, such as the potential for π-π stacking interactions and altered electronic properties, which can be investigated through various analytical methods. Research in this area has also included the synthesis of amine derivatives of cinnamic acid and their methyl esters. researchgate.net

Exploration of β-Amino Ester Derivatives as Precursors for Complex Scaffolds

β-Amino esters, including derivatives of this compound, are valuable intermediates in the synthesis of more complex molecules. Their bifunctional nature, possessing both an amine and an ester group, allows for a variety of chemical transformations, making them key building blocks in organic synthesis.

Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate (Esmolol) as a Structural Class Precursor

A prominent example of the utility of this structural class is its connection to the drug Esmolol. nih.govnih.govpharmaffiliates.com Esmolol, chemically named methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate, is a cardioselective beta-1 receptor blocker. nih.gov Its structure contains the core β-amino ester motif, specifically a 3-(isopropylamino)propoxy group attached to a phenylpropanoate backbone.

The synthesis of Esmolol and its analogues highlights the importance of β-amino esters as precursors. The synthesis often involves the coupling of a substituted phenol (B47542) with an epoxide, followed by the reaction with isopropylamine. The resolution of racemic mixtures of Esmolol into its individual enantiomers has also been a significant area of research, as the different isomers can exhibit different pharmacological activities. google.com The (-)-isomer of Esmolol is noted to be more potent as a beta-adrenergic-blocking agent than the racemic mixture. google.com

Indoline-Derived β-Amino Propanoates

The exploration of β-amino propanoates extends to their incorporation into heterocyclic systems, such as the indoline (B122111) scaffold. Indoline derivatives are prevalent in many biologically active compounds. The synthesis of 3-aminoindoles, which can be considered related structures, has been an area of active research. mdpi.com

While direct examples of indoline-derived β-amino propanoates from this compound were not the primary focus of the provided context, the general synthetic strategies for creating β-amino esters can be applied to indoline-containing starting materials. For instance, the reaction of an appropriate indoline amine with a methyl acrylate derivative could potentially yield indoline-derived β-amino propanoates. These compounds would then serve as valuable intermediates for the synthesis of more complex, fused heterocyclic systems with potential applications in medicinal chemistry. The synthesis of N-methyl-3-phenyl-3-hydroxyl-propylamine, an important intermediate, has been achieved through various routes, including those starting from propiophenone (B1677668) derivatives. google.com

Polymeric Systems Incorporating β-Amino Propanoate Moieties (e.g., Poly(N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide))

The integration of β-amino propanoate moieties into polymeric structures has led to the development of advanced materials with unique, responsive properties. A notable example is the research into acrylamide-based polymers that incorporate these functional groups.

A new acrylamide (B121943) monomer, N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide (M3i), has been synthesized by reacting isopropylamine with N-isopropylacrylamide through an aza-Michael addition, followed by amidation. rsc.org The homopolymer of this monomer, Poly(N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) or polyM3i, and its random copolymers have been synthesized using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. rsc.org

These polymers exhibit thermoresponsive behavior, characterized by a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes less soluble in water. For polyM3i synthesized using the RAFT agent 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), the LCST was observed at 17°C and the glass transition temperature (Tg) at 133°C. rsc.org When a different RAFT agent, 1-phenylethyl phenyl dithioacetate (PEPD), was used, no LCST was observed down to 0°C, and the Tg was 127.3°C. rsc.org These polymers are generally stable up to 300°C. rsc.org

Further research has explored copolymers of M3i with poly(ethylene glycol)methyl ether acrylate (PEGA). rsc.org Studies on these copolymers revealed that as the content of the M3i monomer increases, the LCST of the resulting copolymer decreases while its glass transition temperature increases. rsc.org The properties of these copolymers, such as the LCST, can be influenced by factors like concentration and the presence of additives like urea (B33335) and sodium chloride. rsc.org

Another related polymer, Poly(N-(3-(hexylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide), has also been synthesized and characterized. This homopolymer demonstrated thermal stability up to 300°C and a glass transition temperature of 85.3°C. techscience.com

These polymeric systems, which build upon the well-studied thermoresponsive nature of polymers like Poly(N-isopropyl)acrylamide (PNIPA), are of interest for various applications, including drug delivery systems and other advanced materials. itu.edu.trmdpi.com

Table 1: Properties of Polymeric Systems with β-Amino Propanoate Moieties

| Polymer | Monomers | Synthesis Method | Glass Transition Temp. (Tg) | Lower Critical Solution Temp. (LCST) | Key Findings |

| Poly(N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) (polyM3i) | N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide (M3i) | RAFT Polymerization (with DDMAT) | 133°C rsc.org | 17°C rsc.org | Thermoresponsive and thermally stable up to 300°C. rsc.org |

| Copolymer of M3i and PEGA | M3i and Poly(ethylene glycol)methyl ether acrylate (PEGA) | RAFT Polymerization | Increases with M3i content rsc.org | Decreases with M3i content rsc.org | LCST can be tuned by copolymer composition and additives. rsc.org |

| Poly(N-(3-(hexylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) | N-(3-(hexylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide | RAFT Polymerization | 85.3°C techscience.com | Not specified | Thermally stable up to 300°C; forms nanophases. techscience.com |

N-Substituted β-Amino Propanoate Derivatives

The synthesis of N-substituted β-amino propanoate derivatives is an active area of research, driven by their potential as building blocks for biologically active compounds. cambridge.org General synthetic routes often involve the reaction of acrylic acid or β-halogenated acids with amines. cambridge.org More recent methods focus on developing more efficient syntheses from simple starting materials like olefins and aziridines. illinois.edu

Significant research has been conducted on the synthesis and biological activity of novel N-substituted β-amino acid derivatives. One area of focus has been on derivatives that incorporate a 2-hydroxyphenyl group. plos.orgnih.gov In one study, a series of these compounds were synthesized and tested for their antimicrobial properties. nih.gov The compounds exhibited promising activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 4 to 128 µg/mL. nih.gov Specifically, derivatives such as those with 4-nitrophenyl, 5-nitro-2-thienyl, and 5-nitro-2-furyl substitutions showed significant activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.gov

Another study converted 3-[(2-hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids into a variety of derivatives, including those with hydrazide, pyrrole, and chloroquinoxaline moieties. nih.gov Several of these synthesized compounds demonstrated good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. nih.gov

The structural modifications of the N-substituent on the β-amino propanoate backbone are crucial for determining the biological activity of these derivatives, making them a versatile scaffold for developing new therapeutic agents. plos.orgnih.gov

Table 2: Examples of N-Substituted β-Amino Propanoate Derivatives and Research Findings

| Derivative Class | Core Structure | Substituents Studied | Research Focus | Notable Findings |

| N-Substituted β-Amino Acids | 2-Hydroxyphenyl | 4-nitrophenyl, 5-nitro-2-thienyl, 5-nitro-2-furyl, etc. nih.gov | Antimicrobial Activity | Promising activity against Gram-positive bacteria, including MRSA strains (MIC values from 4 to 16 µg/mL). nih.gov |

| N-Substituted β-Amino Butanamides | 2-Hydroxyphenyl | Hydrazide, Pyrrole, Chloroquinoxaline nih.gov | Antimicrobial & Antifungal Activity | Good activity against S. aureus and M. luteum; significant antifungal activity against C. tenuis and A. niger. nih.gov |

| N-Alkyl-β-Amino Esters | β-Amino Propanoate | Various Alkyl Groups | Synthetic Methodology | Development of new synthetic approaches from dendrimeric intermediates. cambridge.org |

Mechanistic Studies of Chemical Degradation Pathways of β Amino Propanoate Esters

Kinetics and Mechanism of Ester Hydrolysis

Ester hydrolysis is a fundamental degradation pathway for β-amino propanoate esters, involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.orgchemguide.co.uk This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis

In the presence of a strong acid catalyst and an excess of water, esters undergo hydrolysis in a reversible reaction. chemguide.co.uk The process is essentially the reverse of Fischer esterification. libretexts.org For a simple ester like methyl propanoate, acid-catalyzed hydrolysis yields propanoic acid and methanol (B129727). chemguide.co.ukvedantu.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis, also known as saponification, is typically an irreversible and more rapid process than acid-catalyzed hydrolysis. chemguide.co.uk The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process is not catalytic, as the base is consumed in the reaction. libretexts.org The products are an alcohol and the salt of the carboxylic acid. libretexts.orgchemguide.co.uk For instance, the hydrolysis of methyl propanoate with sodium hydroxide yields methanol and sodium propanoate. chemguide.co.uk

The kinetics of alkaline hydrolysis of esters are generally second-order, being first-order with respect to both the ester and the hydroxide ion. However, when the hydroxide ion concentration is in large excess, the reaction can be treated as a pseudo-first-order process.

| Ester | Conditions | Rate Constant (k) | Reference |

|---|---|---|---|

| Methyl Propionate | Acid-catalyzed (HCl) | Data conforms to theoretical models for ion-dipolar molecule reactions. | researchgate.net |

| Various Synthetic Organic Esters | Alkaline Hydrolysis | Follows second-order kinetics. Rate varies with ester substituents (electronic and steric effects). |

Radical-Mediated Degradation Processes (e.g., reaction with hydroxyl radicals)

In atmospheric and biological systems, radical-mediated oxidation can be a significant degradation pathway. The hydroxyl radical (•OH) is a highly reactive oxidant that can initiate the degradation of organic compounds. researchgate.net

For esters like methyl propanoate, the reaction with •OH radicals primarily proceeds through hydrogen atom abstraction. researchgate.net There are multiple potential sites for H-abstraction on the molecule. Theoretical studies on methyl propanoate have shown that H-abstraction from the carbon atom alpha to the carbonyl group (Cα) is the dominant reaction channel over a range of temperatures (200-300 K). researchgate.net

The general mechanism can be summarized as:

Initiation: R-H + •OH → R• + H₂O

Propagation/Termination: The resulting alkyl radical (R•) can then react further, typically with molecular oxygen, leading to the formation of peroxy radicals and subsequent degradation products.

In the case of Methyl 3-(isopropylamino)propanoate, the presence of the N-isopropyl group introduces additional, and likely more reactive, sites for H-abstraction at the carbon atoms adjacent to the nitrogen atom. The degradation of materials containing thioether bonds via radical-mediated processes has also been studied, indicating that radical reactions can lead to the cleavage of C-S bonds in such systems. nih.govnih.gov While not directly analogous, this demonstrates the potential for radicals to induce cleavage at heteroatom-carbon bonds.

The following table shows calculated rate constants for the reaction of the hydroxyl radical with methyl propanoate, providing insight into the reactivity of the ester backbone.

| Reaction Channel | Energy Barrier (kcal/mol) | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| H-abstraction from Cα | ~3.2 | Dominant pathway | researchgate.net |

| H-abstraction from Cβ | ~4.3 | Competitive at lower temperatures | researchgate.net |

Environmental and Atmospheric Degradation Pathways

The environmental fate of this compound is determined by a combination of physical transport and chemical degradation processes. Due to its ester and amine functionalities, several degradation pathways are plausible.

Hydrolysis: As discussed in section 8.1, hydrolysis in surface waters, soils, and sediments is a likely degradation route. The rate will be highly dependent on pH, with base-catalyzed hydrolysis generally being faster. chemguide.co.uk

Atmospheric Oxidation: Volatile organic compounds (VOCs) in the troposphere are primarily removed by reaction with hydroxyl radicals (•OH). copernicus.org For this compound, if it partitions into the atmosphere, reaction with •OH radicals would be a major degradation pathway, leading to an estimated atmospheric lifetime. The products of such oxidation reactions can contribute to the formation of secondary organic aerosols (SOAs). copernicus.org

Biodegradation: The structure-biodegradability relationship (SBR) is a concept used to predict the persistence of organic chemicals. wikipedia.org The presence of ester and amine groups may render this compound susceptible to microbial degradation, where enzymes like esterases and aminidases could break down the molecule.

Impact of Structural Modifications on Degradation Rates

The rate of degradation of β-amino propanoate esters can be significantly influenced by modifications to their chemical structure. This is a core principle of structure-activity relationships (SAR), where changes in molecular structure are related to changes in chemical reactivity or biological activity. nih.govdrugdesign.org

Steric Effects: The size and branching of the alkyl groups on both the alcohol (methoxy group) and amine (isopropyl group) portions of the molecule can affect degradation rates. For ester hydrolysis, bulky substituents near the carbonyl group can sterically hinder the approach of a nucleophile (like H₂O or OH⁻), thereby slowing the rate of hydrolysis. For example, studies on other esters have shown that longer alkyl chains exert a greater steric effect, reducing reactivity.

Electronic Effects: The electronic properties of substituents can alter the electrophilicity of the carbonyl carbon. Electron-withdrawing groups can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate. Conversely, electron-donating groups can decrease the rate.

Neighboring Group Participation: In certain cases, nearby functional groups can participate in the reaction mechanism, accelerating the rate. For β-amino esters, the amino group itself could potentially influence the hydrolysis of the ester through intramolecular catalysis, although this is speculative without specific studies. The presence of a β-hydroxyl group in other β-amino ester systems has been shown to enhance dynamic exchange reactions. acs.orgnih.gov

Impact on Biodegradation: Structural modifications also impact how effectively microbial enzymes can bind to and metabolize the compound. Changes in the length or branching of alkyl chains can affect the molecule's transport across cell membranes and its fit within the active site of degradative enzymes. researchgate.net

Studies on related β-amino acid derivatives have shown that adding substituents to the β-amino acid structure is a key strategy for modifying their biological activity, a principle that also applies to their chemical stability and degradation. nih.govnih.gov

Future Research Directions and Emerging Trends in Methyl 3 Isopropylamino Propanoate Chemistry

Development of Novel Green Synthetic Routes and Sustainable Methodologies

The synthesis of β-amino esters has traditionally relied on methods that are often not aligned with the principles of green chemistry. Future research is intensely focused on developing more sustainable and environmentally friendly synthetic routes. The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is the cornerstone reaction for synthesizing Methyl 3-(isopropylamino)propanoate. Green innovations in this area are paramount.

Key research thrusts include:

Solvent-Free and Catalyst-Free Conditions: A significant advancement is the use of microwave irradiation to drive the synthesis of poly(β-amino esters) (PβAEs) without the need for additional solvents or catalysts. acs.orgrsc.orgrsc.org This approach not only reduces waste but also accelerates reaction times.

Enzymatic Catalysis: The use of lipases as biocatalysts presents a highly selective and green alternative for the synthesis of N-substituted β-amino esters. nih.gov Lipases can exhibit high selectivity, catalyzing the desired mono-addition product in high yield and purity, even with diamines. nih.gov

Bio-based Feedstocks: A move towards greater sustainability involves the use of bio-based raw materials. Covalent adaptable networks (CANs) have been prepared from bio-based diols and multifunctional amines in a solvent-free manner, demonstrating the potential for creating materials from renewable sources. researchgate.net

Alternative Reagents: The use of dimethyl carbonate (DMC) as both a reagent and a solvent is another green strategy. It has been successfully used in the conversion of β-amino amides to β-amino esters. acs.org

Table 1: Comparison of Green Synthetic Methodologies for β-Amino Esters

| Methodology | Catalyst/Conditions | Key Advantages | Relevant Compounds |

|---|---|---|---|

| Microwave-Assisted Synthesis | Catalyst-free, Solvent-free | Reduced reaction time, energy efficiency, less waste. acs.orgrsc.org | Poly(β-amino esters) |

| Enzymatic Catalysis | Lipases (e.g., Rhizomucor miehei) | High selectivity, mild reaction conditions, biodegradable catalyst. nih.gov | N-substituted β-amino esters |

| Bio-based Synthesis | Solvent-free, from natural resources | Use of renewable feedstocks, enhanced sustainability. researchgate.net | Covalent Adaptable Networks (CANs) |

| Aza-Michael Addition | Base-catalyzed | Robust, high-yielding, versatile for library synthesis. nih.gov | β-Amino esters |

Advanced Catalytic Applications in Stereoselective Synthesis

Creating chiral molecules with a specific three-dimensional arrangement is one of the most significant challenges in modern synthesis. For β-amino esters like this compound, controlling stereochemistry is crucial for applications in pharmaceuticals and materials science. Future research is heavily invested in developing advanced catalytic systems for asymmetric synthesis.

The aza-Michael reaction is a prime target for enantioselective catalysis:

Chiral Auxiliaries: A well-established method involves the use of a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, attached to an α,β-unsaturated amide. acs.orgnih.govacs.org The auxiliary guides the addition of the amine nucleophile to create the product with high diastereoselectivity, which can then be converted to the desired enantiomerically pure β-amino ester. acs.orgacs.org

Organocatalysis: The emergence of organocatalysis has provided powerful, metal-free methods for asymmetric reactions. Simple primary β-amino alcohols have been shown to be efficient organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org

N-Heterocyclic Carbenes (NHCs): Chiral N-heterocyclic carbenes are a promising class of organocatalysts. They can catalyze highly diastereo- and enantioselective intramolecular Michael reactions. nih.gov Bifunctional NHC/thiourea catalysts have also been developed for highly enantioselective Michael additions, demonstrating the potential for activating nucleophilic reactions with high selectivity. nih.gov

Asymmetric Hydrogenation: For related structures, catalytic asymmetric hydrogenation using chiral metal complexes (e.g., DM-SEGPHOS-Ru(II)) has proven highly effective in establishing stereocenters with excellent enantioselectivity (ee >99%). researchgate.netnih.gov This strategy could be adapted for the synthesis of chiral precursors to this compound.

Table 2: Emerging Catalytic Systems for Stereoselective Synthesis

| Catalytic System | Approach | Potential Application | Key Feature |

|---|---|---|---|

| Chiral Auxiliaries | Diastereoselective aza-Michael addition | Synthesis of enantiopure β-amino esters. acs.orgacs.org | High diastereoselectivity, reliable method. |

| Organocatalysts | Asymmetric Michael addition | Metal-free synthesis of chiral adducts. rsc.org | Use of simple, chiral organic molecules as catalysts. |

| N-Heterocyclic Carbenes | Enantioselective Michael reaction | Generation of complex cyclic structures with high enantioselectivity. nih.gov | Versatile catalytic action, high selectivity. |

| Chiral Metal Complexes | Asymmetric hydrogenation | Stereoselective reduction of precursors. researchgate.netnih.gov | High enantiomeric excess, industrial applicability. |

Expansion of Synthetic Utility in Complex Chemical Libraries

Chemical libraries containing a large number of diverse but structurally related compounds are essential for drug discovery and materials science. The robust and versatile nature of the aza-Michael reaction makes β-amino esters ideal scaffolds for creating these libraries.

Future research will focus on leveraging this compound and its analogues as core building blocks for diversity-oriented synthesis:

Combinatorial Synthesis: The synthesis of poly(β-amino esters) (PBAEs) through sequential aza-Michael additions has been used to construct a polymer platform of 168 unique structures. nih.gov This combinatorial approach, mixing various diacrylates and amines, can generate vast libraries of compounds for screening. nih.gov

Functionalization: The ester and amine functionalities in this compound provide two distinct points for modification, allowing for the rapid generation of diverse derivatives. The amine can be further alkylated or acylated, while the ester can be hydrolyzed, reduced, or converted to an amide.

Stimuli-Responsive Polymers: Poly(β-amino esters) are known to be stimuli-responsive. For instance, they can become protonated in acidic environments, a property that is useful in designing smart materials and drug delivery systems that respond to specific biological triggers like tumor microenvironments. mdpi.com

Dynamic Covalent Networks: β-amino esters are being investigated as building blocks for dynamic covalent networks (CANs). nih.gov These materials can undergo reversible bond exchange, allowing them to be reprocessed and recycled, which is a key feature for developing sustainable and "circular economy" materials. nih.gov

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

To meet the demands of library synthesis and industrial production, chemists are increasingly turning to flow chemistry and automation. These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. researchgate.net